3,3-Dichloro-1-butene

Physical Property Distillation Process Chemistry

3,3-Dichloro-1-butene is a halogenated alkene with the molecular formula C4H6Cl2 and a molecular weight of 124.99 g/mol, characterized by a terminal double bond and a gem-dichloro substitution at the C3 position. It belongs to the dichlorobutene isomer class, a family of C4 chlorinated olefins that exhibit markedly divergent reactivity profiles, regioselectivity in elimination reactions, and physicochemical properties depending on the exact positioning of chlorine atoms and the double bond.

Molecular Formula C4H6Cl2
Molecular Weight 124.99 g/mol
CAS No. 38585-77-2
Cat. No. B15131998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-1-butene
CAS38585-77-2
Molecular FormulaC4H6Cl2
Molecular Weight124.99 g/mol
Structural Identifiers
SMILESCC(C=C)(Cl)Cl
InChIInChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3
InChIKeyDKJAIBUVFONHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dichloro-1-butene (CAS 38585-77-2): Core Identity and Chemical Class for Procurement


3,3-Dichloro-1-butene is a halogenated alkene with the molecular formula C4H6Cl2 and a molecular weight of 124.99 g/mol, characterized by a terminal double bond and a gem-dichloro substitution at the C3 position [1]. It belongs to the dichlorobutene isomer class, a family of C4 chlorinated olefins that exhibit markedly divergent reactivity profiles, regioselectivity in elimination reactions, and physicochemical properties depending on the exact positioning of chlorine atoms and the double bond. This compound is primarily utilized as a synthetic intermediate in specialty chemical production and as a research reagent, where its unique substitution pattern dictates its utility in specific transformations .

3,3-Dichloro-1-butene: Why Isomer Substitution Is Not Permissible in Chemical Synthesis


Dichlorobutene isomers, while sharing an identical molecular formula, exhibit fundamentally different chemical behavior due to variations in chlorine substitution patterns and double bond location. Generic substitution without rigorous structural verification can lead to complete reaction failure, divergent product distribution, or the formation of hazardous byproducts. For instance, the dehydrochlorination of 3,3-dichloro-1-butene to produce chloroprene requires thermal non-catalytic pyrolysis conditions distinct from those used for its 3,4-dichloro-1-butene counterpart [1]. Furthermore, the unique gem-dichloro architecture at the terminal position confers distinct reactivity in nucleophilic substitution and elimination pathways compared to vicinal or allylic dichloro isomers. The absence of E/Z stereoisomerism, a critical consideration in pharmaceutical and agrochemical intermediate synthesis, differentiates this compound from other dichlorobutene family members [2].

3,3-Dichloro-1-butene: Quantified Differential Performance Against Closest Analogs


Boiling Point Difference: 3,3-Dichloro-1-butene vs. 3,4-Dichloro-1-butene for Distillation-Based Separation

3,3-Dichloro-1-butene exhibits a lower boiling point (111.5 ± 20.0 °C at 760 mmHg) compared to its 3,4-dichloro-1-butene isomer (122-123 °C at 760 mmHg) [1]. This ~11 °C difference in boiling point is significant for industrial separation and purification processes, enabling more energy-efficient distillation strategies when isolating this specific isomer from reaction mixtures.

Physical Property Distillation Process Chemistry

LogP and Hydrophobicity Profile: 3,3-Dichloro-1-butene vs. 1,4-Dichloro-2-butene

3,3-Dichloro-1-butene possesses a calculated LogP of 2.15 (ACD/LogP) , which is lower than the LogP of 1,4-dichloro-2-butene (reported as approximately 2.5-3.0 [1]). This difference in lipophilicity can influence the compound's behavior in biphasic reaction systems, its extraction efficiency from aqueous media, and its environmental partitioning characteristics.

Lipophilicity Partition Coefficient Environmental Fate

Vapor Pressure Disparity: 3,3-Dichloro-1-butene Exhibits Higher Volatility than 3,4-Dichloro-1-butene at Ambient Temperature

At 25 °C, 3,3-dichloro-1-butene exhibits a vapor pressure of 26.7 ± 0.2 mmHg , which is significantly higher than the 17 mmHg vapor pressure reported for 3,4-dichloro-1-butene under the same conditions [1]. This increased volatility implies a greater tendency to evaporate, which is a critical factor for storage, handling, and environmental emission control.

Volatility Vapor Pressure Material Handling

Distinct Dehydrochlorination Pathway: 3,3-Dichloro-1-butene Rearranges to 1,3-Dichlorobutene-2 Prior to Chloroprene Formation

Thermal dehydrochlorination of 3,3-dichloro-1-butene to produce chloroprene proceeds via an initial rearrangement to 1,3-dichlorobutene-2, placing chlorine atoms in alpha and beta positions relative to the double bond, before HCl elimination occurs [1]. This contrasts with 3,4-dichloro-1-butene, which eliminates HCl directly without rearrangement. The required pyrolysis temperature range for 3,3-dichloro-1-butene is 450-650 °C [1], whereas 3,4-dichloro-1-butene dehydrochlorination can be achieved under milder basic aqueous conditions [2].

Elimination Reaction Chloroprene Synthesis Reaction Mechanism

Density Comparison: 3,3-Dichloro-1-butene vs. 3,4-Dichloro-1-butene for Solvent and Formulation Design

3,3-Dichloro-1-butene has a predicted density of 1.1 ± 0.1 g/cm³ , while its 3,4-dichloro-1-butene isomer exhibits a higher density of 1.15-1.16 g/cm³ at 25 °C [1]. This density difference, though modest, can affect phase separation behavior in immiscible liquid-liquid systems and influences the calculation of volumetric ratios in multi-component formulations.

Density Formulation Physical Property

Absence of E/Z Stereoisomerism: 3,3-Dichloro-1-butene Provides a Structurally Defined Scaffold

3,3-Dichloro-1-butene, with its gem-dichloro substitution at C3, does not exhibit E/Z stereoisomerism [1]. In contrast, isomers such as 1,3-dichloro-1-butene and 1,4-dichloro-2-butene exist as E/Z mixtures, complicating analytical characterization and potentially leading to variable reactivity in stereosensitive transformations .

Stereochemistry Synthetic Intermediate Isomeric Purity

3,3-Dichloro-1-butene: Optimal Application Scenarios Based on Verified Differential Evidence


Specialty Chloroprene Synthesis via Thermal Pyrolysis Route

3,3-Dichloro-1-butene is a viable precursor for chloroprene production via a high-temperature (450-650 °C) thermal, non-catalytic pyrolysis route . This process leverages the compound's inherent tendency to rearrange to 1,3-dichlorobutene-2 under thermal stress, which then undergoes elimination to yield chloroprene. This pathway is distinct from the more common aqueous alkaline dehydrochlorination used for 3,4-dichloro-1-butene, offering a potential alternative route for manufacturers seeking to diversify their feedstock options or utilize byproduct streams from chlorination processes that yield this isomer [1].

Research Reagent for Gem-Dichloro Alkene Reactivity Studies

The unique gem-dichloro substitution pattern at the C3 position makes 3,3-dichloro-1-butene an invaluable model substrate for investigating regioselective elimination reactions, nucleophilic substitution at a hindered site, and the influence of adjacent double bonds on carbon-chlorine bond stability. Its lack of E/Z isomerism simplifies kinetic and mechanistic studies, ensuring that observed reactivity is attributable solely to the electronic and steric effects of the gem-dichloro group rather than to stereochemical variability .

Precursor for Stereochemically Defined Intermediates in Agrochemical Synthesis

Because 3,3-dichloro-1-butene does not introduce a new stereocenter upon functionalization, it serves as a reliable building block for constructing complex molecules where stereochemical control is paramount. This is particularly relevant in the synthesis of pyrethroid insecticides and certain fungicides, where isomeric purity directly correlates with biological efficacy. The lower boiling point (111.5 °C) and higher vapor pressure (26.7 mmHg at 25 °C) of 3,3-dichloro-1-butene compared to its 3,4-isomer also facilitate its removal by evaporation if required, simplifying work-up procedures in multi-step syntheses.

Calibration Standard for Gas Chromatography Analysis of Chlorinated C4 Olefins

The distinct physical properties, including a boiling point of approximately 111.5 °C, a LogP of 2.15, and a density of 1.1 g/cm³ , make 3,3-dichloro-1-butene a suitable compound for use as a retention time marker or calibration standard in gas chromatographic (GC) and GC-MS analysis of complex mixtures containing dichlorobutene isomers. Its well-defined and unique spectral fingerprint, as characterized by 13C NMR spectroscopy [1], allows for unambiguous identification and quantification in environmental or industrial samples, supporting regulatory compliance and process monitoring efforts.

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